molecular formula C12H15N5O3S B11980050 N-Acetyl-5-(9H-purin-6-ylthio)norvaline CAS No. 20977-22-4

N-Acetyl-5-(9H-purin-6-ylthio)norvaline

Cat. No.: B11980050
CAS No.: 20977-22-4
M. Wt: 309.35 g/mol
InChI Key: LYCDMFSYQJBFFK-UHFFFAOYSA-N
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Description

N-Acetyl-5-(9H-purin-6-ylthio)norvaline is a synthetic compound that features a purine base attached to a norvaline amino acid via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-5-(9H-purin-6-ylthio)norvaline typically involves the reaction of purine-6-thiol with N-(chloroacetyl) dipeptide esters. The reaction is carried out in an aqueous medium in the presence of alkaline agents such as sodium hydroxide, carbonate, or bicarbonate . The reaction conditions must be carefully controlled to preserve the ester grouping, often requiring the use of triethylamine in precise amounts .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-5-(9H-purin-6-ylthio)norvaline can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the purine base or the thioether linkage.

    Substitution: The acetyl group or the purine base can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the purine base or the acetyl group .

Scientific Research Applications

N-Acetyl-5-(9H-purin-6-ylthio)norvaline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetyl-5-(9H-purin-6-ylthio)norvaline involves its interaction with specific molecular targets and pathways. The purine base can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The thioether linkage may also play a role in modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-5-(9H-purin-6-ylthio)norvaline is unique due to its specific combination of a purine base, a thioether linkage, and a norvaline residue. This unique structure may confer distinct biological and chemical properties, making it valuable for specific research and industrial applications .

Properties

CAS No.

20977-22-4

Molecular Formula

C12H15N5O3S

Molecular Weight

309.35 g/mol

IUPAC Name

2-acetamido-5-(7H-purin-6-ylsulfanyl)pentanoic acid

InChI

InChI=1S/C12H15N5O3S/c1-7(18)17-8(12(19)20)3-2-4-21-11-9-10(14-5-13-9)15-6-16-11/h5-6,8H,2-4H2,1H3,(H,17,18)(H,19,20)(H,13,14,15,16)

InChI Key

LYCDMFSYQJBFFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCCSC1=NC=NC2=C1NC=N2)C(=O)O

Origin of Product

United States

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